molecular formula C19H30N4O2 B5664861 1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide

Cat. No. B5664861
M. Wt: 346.5 g/mol
InChI Key: SMYNQGQWVGBSJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide involves multi-component reactions, utilizing catalysts such as SO4²⁻/Y2O3 in ethanol to achieve cyclo condensation. This method provides a useful approach to generating complex molecules with desired biological activities. The process typically incorporates steps such as nucleophilic addition, cyclization, and condensation to construct the piperidine and imidazole frameworks integral to the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide is characterized by the presence of piperidine, imidazole, and cyclobutyl groups. These structural elements contribute to the compound's unique chemical properties and biological activities. X-ray diffraction studies and exit vector plot analysis can be employed to understand the conformational flexibility and molecular geometry, confirming the potential utility of such compounds as building blocks in drug discovery (Feskov et al., 2019).

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[3-(2-ethylimidazol-1-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-2-17-20-10-14-22(17)11-4-9-21-18(24)15-7-12-23(13-8-15)19(25)16-5-3-6-16/h10,14-16H,2-9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNQGQWVGBSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCNC(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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